2-methyl-N-(thiophen-3-ylmethyl)propan-1-amine
Description
Properties
IUPAC Name |
2-methyl-N-(thiophen-3-ylmethyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c1-8(2)5-10-6-9-3-4-11-7-9/h3-4,7-8,10H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWXCECIJRGLSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406044 | |
| Record name | 2-methyl-N-(thiophen-3-ylmethyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892592-84-6 | |
| Record name | 2-methyl-N-(thiophen-3-ylmethyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The aldehyde group of thiophen-3-carbaldehyde condenses with the primary amine to form an imine intermediate, which is subsequently reduced to the secondary amine. Sodium borohydride ($$ \text{NaBH}4 $$) or sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) serves as the reducing agent, with methanol or ethanol as solvents. A typical procedure involves stirring equimolar amounts of isobutylamine and thiophen-3-carbaldehyde in methanol at room temperature for 24 hours, followed by incremental addition of $$ \text{NaBH}_4 $$ and continued stirring for 12 hours.
Yield and Purification
Yields for this method range from 65% to 80% , depending on the purity of starting materials and reaction optimization. Post-reaction workup includes solvent evaporation, aqueous extraction, and purification via column chromatography (e.g., using petroleum ether/ethyl acetate gradients) or distillation.
Alkylation of Amines
Direct alkylation of isobutylamine with a thiophene-containing alkyl halide offers a straightforward route to the target compound. This method employs (thiophen-3-yl)methyl bromide as the alkylating agent.
Reaction Setup and Optimization
In a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), isobutylamine reacts with (thiophen-3-yl)methyl bromide in the presence of a base like potassium carbonate ($$ \text{K}2\text{CO}3 $$) to deprotonate the amine and facilitate nucleophilic substitution. The reaction typically proceeds at 80–100°C for 12–24 hours under inert atmosphere.
Challenges and Side Reactions
Over-alkylation to form tertiary amines is a common side reaction, mitigated by using a slight excess of isobutylamine (1.2 equivalents) and controlled stoichiometry. Post-reaction purification via acid-base extraction (using hydrochloric acid to protonate the amine) followed by recrystallization of the hydrochloride salt enhances purity. Reported yields for this method range from 70% to 85% .
Catalytic Reduction Methods
Recent advances in catalytic hydrosilylation have enabled efficient amine synthesis under mild conditions. A cobalt-based catalyst ($$ \text{Co-3} $$) combined with polymethylhydrosiloxane (PMHS) and sodium triethylborohydride ($$ \text{NaBEt}_3\text{H} $$) facilitates the reduction of imine intermediates derived from isobutylamine and thiophen-3-carbaldehyde.
Procedure and Efficiency
In a representative protocol, a mixture of isobutylamine, thiophen-3-carbaldehyde, PMHS (3.4 mL), and $$ \text{Co-3} $$ (1 mol%) in 1,2-dimethoxyethane (DME) is heated at 100°C for 6 hours . The catalyst promotes selective reduction, achieving yields up to 93% with minimal byproducts.
Advantages Over Traditional Methods
This method avoids stoichiometric reducing agents, reduces reaction times, and enhances atom economy. However, catalyst cost and sensitivity to oxygen limit large-scale applications.
Multi-Step Synthesis Using Protecting Groups
For substrates prone to side reactions, a protective-group strategy ensures regioselectivity. The patent DE10207586A1 outlines a route using carbamate intermediates to synthesize structurally related thiophene amines.
Carbamate Protection and Deprotection
- Protection : Isobutylamine is converted to its tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate.
- Alkylation : The Boc-protected amine reacts with (thiophen-3-yl)methyl bromide in the presence of a palladium catalyst.
- Deprotection : Trifluoroacetic acid (TFA) cleaves the Boc group, yielding the target amine.
Yield and Practical Considerations
While this method achieves high selectivity, the multi-step process reduces overall yield to 50–60% . It is reserved for substrates where direct methods fail due to steric or electronic factors.
Comparative Analysis of Synthetic Routes
The table below contrasts key parameters for the four methods:
| Method | Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | $$ \text{NaBH}_4 $$, MeOH, 24 h | 65–80 | Simplicity, widely applicable | Requires pure aldehydes |
| Alkylation | $$ \text{K}2\text{CO}3 $$, DMF, 80°C | 70–85 | Direct, scalable | Over-alkylation risks |
| Catalytic Reduction | $$ \text{Co-3} $$, PMHS, 100°C | 85–93 | High efficiency, mild conditions | Catalyst cost |
| Multi-Step (Carbamate) | Boc protection, TFA deprotection | 50–60 | Selectivity for sensitive substrates | Lower yield, longer synthesis |
Experimental Considerations and Optimization
Solvent and Temperature Effects
- Reductive amination benefits from protic solvents like methanol, which stabilize the imine intermediate. Elevated temperatures (40–50°C) accelerate imine formation but may promote side reactions.
- Alkylation in DMF at 80°C enhances reaction rates but necessitates rigorous drying to prevent hydrolysis of the alkyl halide.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(thiophen-3-ylmethyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-methyl-N-(thiophen-3-ylmethyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: It is being investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-methyl-N-(thiophen-3-ylmethyl)propan-1-amine involves its interaction with molecular targets in biological systems. The compound can act as a norepinephrine-dopamine reuptake inhibitor, affecting neurotransmitter levels in the brain. This mechanism is similar to that of other stimulant drugs, where the compound inhibits the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft .
Comparison with Similar Compounds
Substituent Position and Reactivity
- Thiophene Regiochemistry : The 3-yl substitution in the target compound vs. 2-yl in analogs (e.g., ) alters electronic distribution and steric accessibility. Thiophen-3-yl derivatives may exhibit distinct binding profiles in receptor interactions compared to 2-yl isomers .
- Biphenyl vs. Thiophene : PF-04455242’s biphenyl-sulfonyl group confers high KOR affinity due to hydrophobic and hydrogen-bonding interactions, absent in the simpler thiophene-containing target compound .
Pharmacological Potential
- κ-Opioid Receptor (KOR) Antagonists : PF-04455242 demonstrates that N-alkylamine scaffolds with aromatic sulfonamides achieve potent KOR antagonism. The target compound lacks the sulfonyl group critical for this activity, suggesting lower receptor affinity .
- Calcium Channel Modulation : Compounds like 16b () show that chloroaryl substitutions enhance interactions with ion channels, a feature absent in the thiophene-based target compound .
Biological Activity
2-Methyl-N-(thiophen-3-ylmethyl)propan-1-amine, a compound featuring a thiophene ring attached to a propanamine backbone, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a CAS number of 58924-52-0. Its structural features include:
- Thiophene Ring : Imparts unique electronic properties.
- Propanamine Backbone : Essential for biological interactions.
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Studies have shown that similar compounds possess significant antibacterial and antifungal activity. For instance, related thiophene derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against various bacterial strains, including Bacillus subtilis and Escherichia coli .
- Anti-inflammatory Effects : The compound is under investigation for its potential to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
The exact biochemical pathways affected by this compound remain largely unexplored. However, it is hypothesized that the compound interacts with specific molecular targets such as:
- Enzymes : Potential inhibition or modulation of enzyme activity.
- Receptors : Binding to receptors may lead to altered signaling pathways.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The general procedure includes:
- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.
- Amine Formation : Introducing the propanamine structure through reductive amination or similar methods.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to this compound:
- Antimicrobial Activity Study : A study evaluated the antimicrobial properties of thiophene-based compounds, revealing promising results against Gram-positive and Gram-negative bacteria .
- Pharmacological Investigations : Research has indicated that thiophene derivatives may act as effective inhibitors in various pharmacological contexts, including potential applications in treating neurodegenerative disorders .
- Structure-Activity Relationship (SAR) : Comparative studies with structurally similar compounds have highlighted the importance of specific functional groups in enhancing biological activity .
Comparative Analysis
A comparative analysis of structurally similar compounds can provide insights into the unique properties of 2-methyl-N-(thiophen-3-ylmethyl)propan-1-amines:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-1-(Thiophen-3-yl)propan-2-amino | Thiophenes with different amine configurations | Enantiomeric form may show different biological activity |
| 2-(Thiophen-3-yl)ethanamine | Shorter ethyl chain instead of propan | May exhibit different pharmacokinetics |
| 3-(Thiophen-3-yl)propan-1-amino | Different substitution pattern on the propan chain | Potentially distinct receptor interactions |
Q & A
Q. Key Optimization Parameters :
- Solvent polarity (DMSO enhances nucleophilicity).
- Temperature (323 K balances reaction rate and side-product formation).
- Purification via pH-dependent extraction (adjust to pH 4–5 for acid impurities, then pH 12 for product isolation).
Basic: How is this compound characterized using NMR and HRMS?
Answer:
NMR Analysis :
- ¹H NMR : Peaks at δ 1.40–1.61 ppm (m, 10H) indicate methyl and methylene protons. Thiophene protons appear at δ 6.9–7.5 ppm (aromatic region) .
- ¹³C NMR : Thiophene carbons resonate at δ 126.9–141.5 ppm, while amine-bearing carbons appear at δ 49.6–61.4 ppm .
Q. HRMS :
- Calculated [M+H⁺] for C₁₀H₁₆NS: 182.1000. Experimental data should match within ±0.0002 m/z (e.g., 242.1907 vs. 242.1909 in ) .
Q. Table 1: Representative NMR Data
| Proton/Carbon Type | δ (ppm) | Integration/Multiplicity |
|---|---|---|
| Thiophene C-H | 6.9–7.5 | Multiplet |
| CH₂ (amine backbone) | 1.40–1.61 | Multiplet (10H) |
| N-CH₃ | 2.2–2.5 | Singlet |
Advanced: How can researchers resolve discrepancies in spectral data for this compound?
Answer:
Discrepancies in NMR/HRMS often arise from:
- Isomerism : Thiophene substitution (2- vs. 3-position) alters splitting patterns. Use 2D NMR (COSY, HSQC) to confirm connectivity .
- Impurities : Trace solvents (e.g., DMSO-d₆) or byproducts (e.g., unreacted starting materials) may overlap. Compare with literature in and to assign peaks correctly.
- Dynamic Effects : Rotamers in the amine backbone can split signals. Variable-temperature NMR (e.g., 298–323 K) collapses these into singlets .
Example : In , the multiplet at δ 1.40–1.61 ppm integrates for 10H, suggesting overlapping methylene/methyl groups. HSQC can differentiate these .
Advanced: What structure-activity relationships (SAR) are critical for κ-opioid receptor (KOR) antagonism?
Answer:
Key SAR Insights () :
- Amine Substituents : Bulky groups (e.g., 2-methylpropan-1-amine) enhance KOR affinity (PF-04455242: Kᵢ = 3 nM for human KOR vs. 64 nM for μ-opioid receptors) .
- Thiophene Position : 3-Substitution (vs. 2-) improves selectivity by reducing off-target interactions .
- Sulfonyl Biphenyl Moieties : Enhance blood-brain barrier penetration (e.g., PF-04455242’s pyrrolidin-1-ylsulfonyl group) .
Q. Table 2: SAR for KOR Antagonists
| Compound | Substituent | KOR Kᵢ (nM) | Selectivity (vs. MOR) |
|---|---|---|---|
| PF-04455242 | 2-methylpropan-1-amine | 3 | 20-fold |
| JNJ-67953964 | 3,5-dimethylphenylpyrrolidine | 0.7 | 100-fold |
Advanced: How to design analogs with improved pharmacokinetic properties?
Answer:
Strategies from Clinical Candidates () :
- Metabolic Stability : Introduce fluorine atoms (e.g., 3-fluorobenzamide in JNJ-67953964) to block CYP450 oxidation .
- Brain Penetration : Optimize logP (2–3) via sulfonyl or trifluoromethyl groups (e.g., PF-04455242 logP = 3.1) .
- Duration of Action : Rigid backbones (e.g., adamantyl in ) reduce clearance but may increase toxicity. Balance with polar groups (e.g., pyridyl) .
Example : BTRX-335140’s quinoline-oxadiazole core extends half-life via reduced plasma protein binding .
Advanced: What analytical methods validate purity in pharmacological studies?
Answer:
- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients. Retention times should match standards (e.g., ’s HRMS-validated compound) .
- Chiral Purity : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers. For racemic mixtures, compare optical rotation with literature (e.g., ’s (2S)-isomer) .
- Elemental Analysis : Carbon/nitrogen percentages must align with theoretical values (e.g., C₁₀H₁₆NS: C 66.27%, H 8.90%) .
Advanced: How to address contradictions in biological activity data across studies?
Answer:
Common Issues :
- Receptor Assay Variability : Use standardized protocols (e.g., CHO-K1 cells expressing human KOR in ) .
- Metabolite Interference : LC-MS/MS quantifies parent compound vs. metabolites (e.g., PF-04455242’s sulfone metabolite in ) .
- Species Differences : Rat KOR affinity (21 nM) vs. human (3 nM) requires cross-validation .
Resolution : Perform dose-response curves with positive controls (e.g., norBNI for KOR) and report IC₅₀ values ± SEM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
